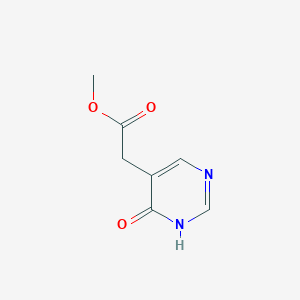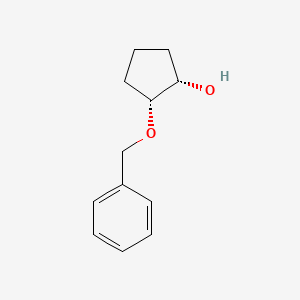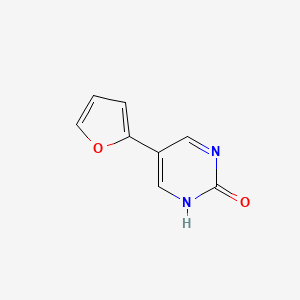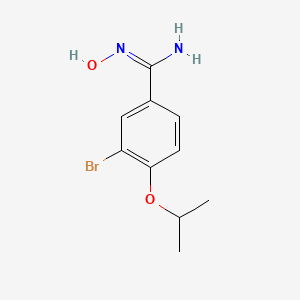
(Z)-3-bromo-N'-hydroxy-4-(propan-2-yloxy)benzene-1-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-bromo-N’-hydroxy-4-(propan-2-yloxy)benzene-1-carboximidamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a hydroxy group, and an isopropoxy group attached to a benzene ring. The presence of these functional groups makes it an interesting subject for chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-bromo-N’-hydroxy-4-(propan-2-yloxy)benzene-1-carboximidamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Hydroxylation: The hydroxy group is introduced through a hydroxylation reaction, often using reagents like hydrogen peroxide or osmium tetroxide.
Isopropoxylation: The isopropoxy group is added via an etherification reaction, typically using isopropyl alcohol and a suitable catalyst.
Carboximidamide Formation: The final step involves the formation of the carboximidamide group through a reaction with an appropriate amidine precursor.
Industrial Production Methods
Industrial production of (Z)-3-bromo-N’-hydroxy-4-(propan-2-yloxy)benzene-1-carboximidamide may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-3-bromo-N’-hydroxy-4-(propan-2-yloxy)benzene-1-carboximidamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium azide, potassium cyanide, sodium methoxide.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of de-brominated products.
Substitution: Formation of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
(Z)-3-bromo-N’-hydroxy-4-(propan-2-yloxy)benzene-1-carboximidamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of (Z)-3-bromo-N’-hydroxy-4-(propan-2-yloxy)benzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N’-hydroxy-4-(propan-2-yloxy)benzene-1-carboximidamide: Lacks the bromine atom, which may result in different reactivity and biological activity.
3-(propan-2-yl)benzene-1-carboximidamide: Lacks both the bromine and hydroxy groups, leading to significantly different chemical properties.
4-(propan-2-yloxy)benzene-1-carboximidamide hydrochloride: Contains a hydrochloride salt form, which can affect its solubility and stability.
Uniqueness
(Z)-3-bromo-N’-hydroxy-4-(propan-2-yloxy)benzene-1-carboximidamide is unique due to the presence of the bromine atom, hydroxy group, and isopropoxy group on the benzene ring. These functional groups confer distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C10H13BrN2O2 |
|---|---|
Peso molecular |
273.13 g/mol |
Nombre IUPAC |
3-bromo-N'-hydroxy-4-propan-2-yloxybenzenecarboximidamide |
InChI |
InChI=1S/C10H13BrN2O2/c1-6(2)15-9-4-3-7(5-8(9)11)10(12)13-14/h3-6,14H,1-2H3,(H2,12,13) |
Clave InChI |
XBNGUYGJKWGOET-UHFFFAOYSA-N |
SMILES isomérico |
CC(C)OC1=C(C=C(C=C1)/C(=N\O)/N)Br |
SMILES canónico |
CC(C)OC1=C(C=C(C=C1)C(=NO)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



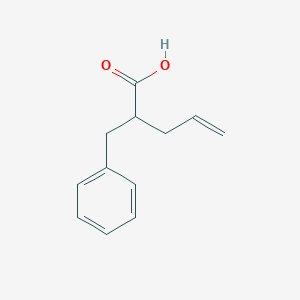

![3-{[(Furan-2-yl)methyl]sulfanyl}prop-2-enoic acid](/img/structure/B11720997.png)
![O-{[6-(trifluoromethyl)pyridin-3-yl]methyl}hydroxylamine](/img/structure/B11720999.png)
![N'-[1-(thiophen-2-yl)ethylidene]methoxycarbohydrazide](/img/structure/B11721005.png)
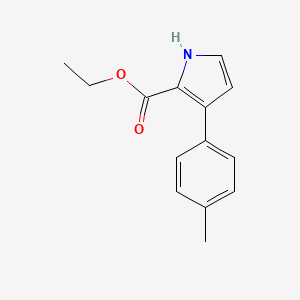
![4,6-Dichloro-3-methylisoxazolo[5,4-b]pyridine](/img/structure/B11721011.png)

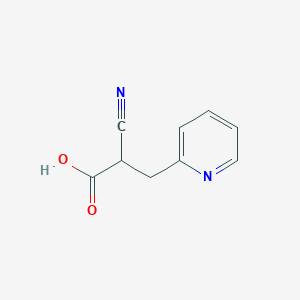
![[4-Nitro-3-(trifluoromethyl)phenyl]methanol](/img/structure/B11721038.png)
